Molecular Weight & Lipophilicity Advantage Over BD750 (Benzothiazole Analog)
2-(2-Methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol possesses a molecular weight of 228.29 g·mol⁻¹ and a calculated logP of 2.99, compared with 271.34 g·mol⁻¹ and an estimated logP of approximately 3.4 for the benzothiazol‑2‑yl analog BD750 . The 43 g·mol⁻¹ lower mass and 0.4 log unit lower lipophilicity position the title compound closer to the established oral drug‑like space (MW < 300, logP < 3) and may translate into improved aqueous solubility and permeability characteristics.
| Evidence Dimension | Molecular weight and lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 228.29 g·mol⁻¹; ClogP = 2.99 |
| Comparator Or Baseline | BD750: MW = 271.34 g·mol⁻¹; ClogP ≈ 3.4 (estimated from structure) |
| Quantified Difference | MW difference = -43.05 g·mol⁻¹ (−15.9%); logP difference ≈ −0.4 units |
| Conditions | Calculated physicochemical properties; target data from ChemDiv ; BD750 properties from vendor specification |
Why This Matters
In fragment‑to‑lead and lead‑optimization campaigns, lower molecular weight and moderate lipophilicity are associated with higher probability of favorable ADME profiles, making the title compound a more attractive starting point for medicinal chemistry than the heavier, more lipophilic benzothiazole analog.
